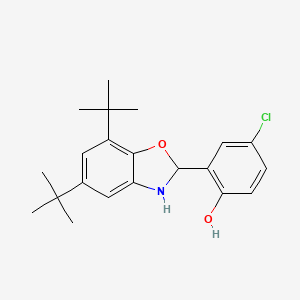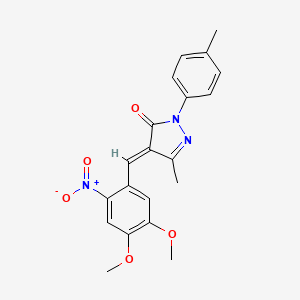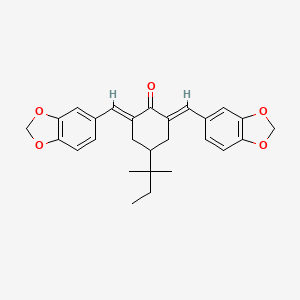![molecular formula C17H19N3O4S2 B11517076 2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11517076.png)
2-[(2-Aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is an organic compound with the molecular formula C17H19N3O4S2 This compound is characterized by the presence of an aminophenyl group, a morpholine sulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with 5-chloro-2-nitrobenzoic acid under basic conditions to form an intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with morpholine-4-sulfonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the aminophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-[(2-AMINOPHENYL)SULFANYL]BENZAMIDE: Lacks the morpholine sulfonyl group, which may affect its solubility and reactivity.
5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the aminophenyl sulfanyl group, which may influence its biological activity.
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZOIC ACID: Contains a carboxylic acid group instead of an amide, which can alter its chemical properties.
Uniqueness
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminophenyl sulfanyl and morpholine sulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N3O4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H19N3O4S2/c18-14-3-1-2-4-16(14)25-15-6-5-12(11-13(15)17(19)21)26(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,18H2,(H2,19,21) |
InChI Key |
OMIKULJDXBTNKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide](/img/structure/B11516993.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517003.png)
![2-Amino-1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11517014.png)
![6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11517016.png)



![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11517036.png)
![2-[(2Z)-5-(4-chlorophenoxy)-4-(4-chlorophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11517038.png)
![3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one](/img/structure/B11517049.png)
![Tetramethyl 5',5'-dimethyl-6'-propyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11517051.png)
![5'-acetyl-7-methyl-3,3'-diphenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B11517064.png)
![2-[(Benzo[b]thiophen-3(2H)-on-2-ylidene}methyl]phenyl benzoate](/img/structure/B11517067.png)
![2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11517075.png)
